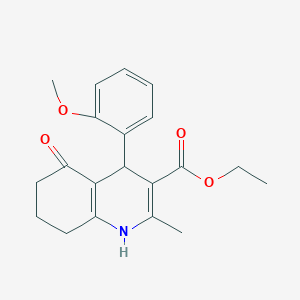![molecular formula C23H24N2O4S2 B4944615 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine](/img/structure/B4944615.png)
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine (BSPI) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetone. BSPI has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine has been used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been used as a starting material for the synthesis of various bioactive compounds such as sulfonamide derivatives, which have been shown to have potential anticancer and antibacterial activities.
Mécanisme D'action
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. It inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This results in a decrease in the production of bicarbonate ions, which leads to a decrease in the pH of the body fluids.
Biochemical and Physiological Effects:
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine has been shown to have various biochemical and physiological effects. It has been shown to decrease the intraocular pressure in animal models, indicating its potential use in the treatment of glaucoma. It has also been shown to have anticonvulsant and analgesic activities, indicating its potential use in the treatment of epilepsy and pain.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to handle in the lab. However, 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine has some limitations for lab experiments. It is a potent inhibitor of carbonic anhydrase, which makes it difficult to use in experiments where the activity of carbonic anhydrase is required.
Orientations Futures
There are several future directions for the research on 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine. One direction is to explore its potential use as a therapeutic agent for the treatment of glaucoma, epilepsy, and pain. Another direction is to synthesize and test its analogs for their potential bioactivity. Additionally, 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine can be used as a starting material for the synthesis of other bioactive compounds, which can be tested for their potential therapeutic applications.
Conclusion:
In conclusion, 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine is a chemical compound that has been widely used in scientific research due to its unique properties. It can be easily synthesized and purified, and has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine is a potent inhibitor of carbonic anhydrase, and has various biochemical and physiological effects. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on 1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine, including its potential use as a therapeutic agent and the synthesis of its analogs.
Méthodes De Synthèse
1,3-bis[(4-methylphenyl)sulfonyl]-2-phenylimidazolidine can be synthesized through a multi-step process involving the reaction of 2-phenylimidazolidin-4-one with p-toluenesulfonyl chloride followed by the reaction of the resulting intermediate with p-methylbenzenesulfonyl chloride. The final product is obtained by recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
1,3-bis-(4-methylphenyl)sulfonyl-2-phenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-18-8-12-21(13-9-18)30(26,27)24-16-17-25(23(24)20-6-4-3-5-7-20)31(28,29)22-14-10-19(2)11-15-22/h3-15,23H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCMDDQDPAJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4944545.png)



![N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4944570.png)
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B4944589.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)

![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![(3,4-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4944616.png)
![2-phenyl-4-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4944636.png)
![N-[4-(aminosulfonyl)benzyl]-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4944638.png)